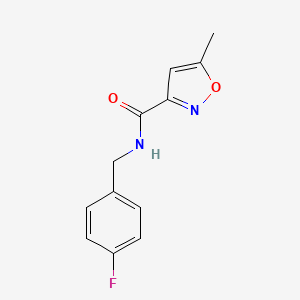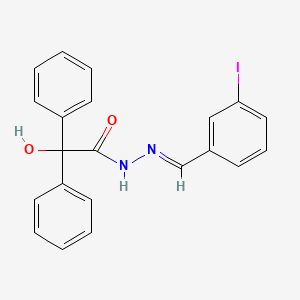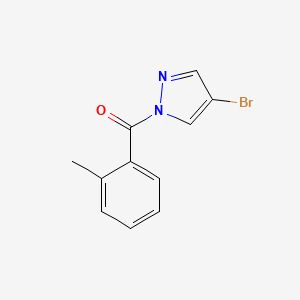![molecular formula C20H26N4O3 B5554535 2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including nucleophilic substitutions, cyclizations, and functional group transformations. For example, compounds with similar structural features have been synthesized using low-temperature aryl bromide-to-alcohol conversions and intramolecular Friedel-Crafts strategies, highlighting the intricate methodologies required to construct such molecules (Wijtmans et al., 2004). These synthetic approaches underscore the importance of precise reaction conditions and the selection of appropriate reagents and catalysts.
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating structures, providing insights into the spatial arrangement of atoms and the conformational dynamics of molecules. Studies involving similar compounds have detailed the conformational preferences and molecular orientations that influence their reactivity and interactions with biological targets (Pfaffenrot et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives often exploit the nucleophilic character of the nitrogen atom and the electrophilic potential of the carbonyl group. These compounds participate in various reactions, including cycloadditions, substitutions, and redox processes, which can be manipulated to introduce new functional groups or modify the molecular scaffold (Gaby et al., 2003). The reactivity patterns of these molecules are crucial for designing synthetic routes to new derivatives with desired properties.
Applications De Recherche Scientifique
Antiestrogen Properties
- Estrogen Receptor Binding: The compound's analogues were evaluated for their affinity for the estrogen receptor and antiestrogen specific binding sites. Para-substituted ethers, particularly the 2-piperidinoethoxy analogue, demonstrated effective antiestrogen properties, surpassing tamoxifen in rodent models. This positions these compounds as potential candidates for antiestrogen therapies (Sharma et al., 1990).
Antioxidant Properties
- Chain-Breaking Antioxidants: Derivatives of the compound, specifically 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, have been synthesized and studied for their antioxidant properties. Some derivatives were identified as highly effective phenolic chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004).
Pharmacological Studies
- Orexin Receptor Antagonism: A derivative of the compound, GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, was evaluated in a binge-eating model in rats. The study suggested the potential of OX1R mechanisms in controlling binge eating, indicating the therapeutic relevance of such compounds (Piccoli et al., 2012).
Synthesis and Reactivity
- Heterocyclic Chemistry: The compound's derivatives have been used in the synthesis of various heterocyclic structures, demonstrating its versatility in organic synthesis. This includes the synthesis of benzothiophenes, which have shown antitumor and antioxidant activities (Bialy & Gouda, 2011).
- Urokinase Receptor Targeting: In a study targeting the urokinase receptor, derivatives of the compound showed potential in inhibiting breast cancer metastasis. This highlights the compound's application in cancer research (Wang et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this class of compounds is likely to continue to be a focus of research in medicinal chemistry . The compound you mentioned could potentially be explored for various therapeutic applications, depending on its specific biological activities.
Propriétés
IUPAC Name |
5-(dimethylamino)-2-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-22(2)17-12-19(25)24(21-13-17)14-20(26)23-10-8-18(9-11-23)27-15-16-6-4-3-5-7-16/h3-7,12-13,18H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCVYULSXQUQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)


![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)
![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)
